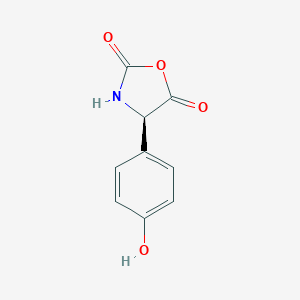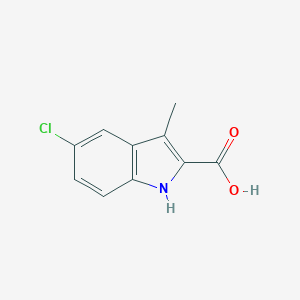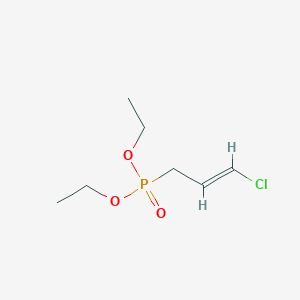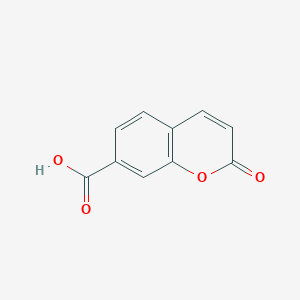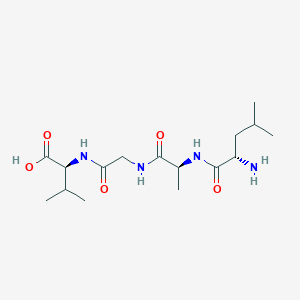
Leucyl-alanyl-glycyl-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucyl-alanyl-glycyl-valine (L-Ala-Gly-L-Val or LAGV) is a tetrapeptide that has been widely studied in the field of biochemistry and pharmacology. It is composed of four amino acids, namely leucine, alanine, glycine, and valine, and is synthesized through a variety of methods. LAGV has been found to have a range of biochemical and physiological effects, making it a promising candidate for scientific research applications.
Mécanisme D'action
The mechanism of action of LAGV is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. LAGV has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase, and to decrease oxidative stress.
Effets Biochimiques Et Physiologiques
LAGV has a range of biochemical and physiological effects, making it a promising candidate for scientific research. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties, as well as neuroprotective effects. LAGV has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
LAGV has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential for degradation and its limited bioavailability.
Orientations Futures
There are several future directions for the study of LAGV. One area of interest is the development of LAGV-based therapies for the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is the study of LAGV's anti-cancer properties, with the aim of developing LAGV-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of LAGV and its potential applications in scientific research.
Méthodes De Synthèse
LAGV can be synthesized through a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. Solid-phase peptide synthesis is the most commonly used method and involves the stepwise addition of protected amino acids to a resin-bound peptide chain. Solution-phase peptide synthesis involves the coupling of protected amino acids in solution, while enzymatic synthesis involves the use of enzymes to catalyze the formation of peptide bonds.
Applications De Recherche Scientifique
LAGV has been studied extensively for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. LAGV has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
17195-26-5 |
|---|---|
Nom du produit |
Leucyl-alanyl-glycyl-valine |
Formule moléculaire |
C16H30N4O5 |
Poids moléculaire |
358.43 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H30N4O5/c1-8(2)6-11(17)15(23)19-10(5)14(22)18-7-12(21)20-13(9(3)4)16(24)25/h8-11,13H,6-7,17H2,1-5H3,(H,18,22)(H,19,23)(H,20,21)(H,24,25)/t10-,11-,13-/m0/s1 |
Clé InChI |
VWWKKDNCCLAGRM-GVXVVHGQSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |
Autres numéros CAS |
17195-26-5 |
Séquence |
LAGV |
Synonymes |
Leu-Ala-Gly-Val leucyl-alanyl-glycyl-valine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



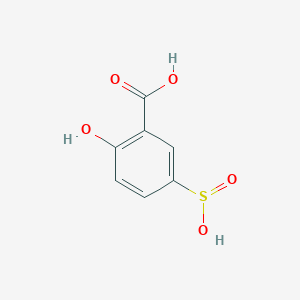
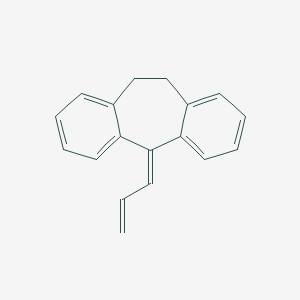
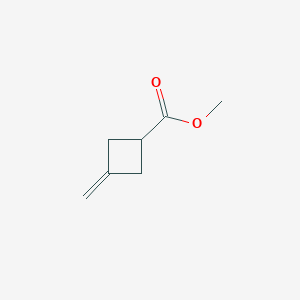
![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)
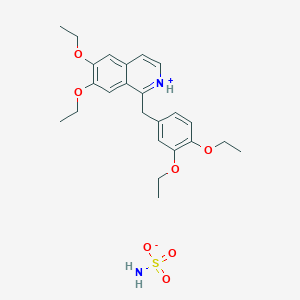
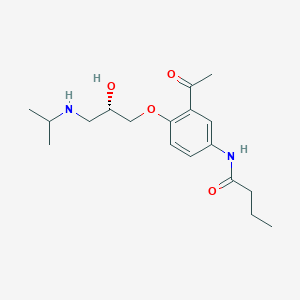
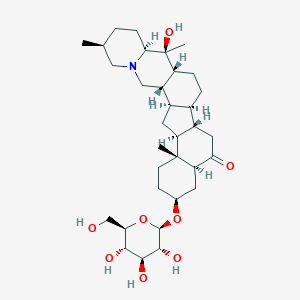
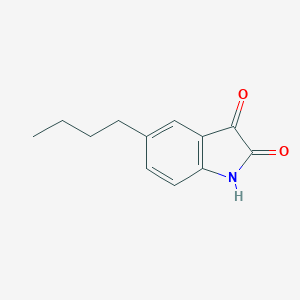
![Benzo[a]pyrene-d12](/img/structure/B107138.png)

